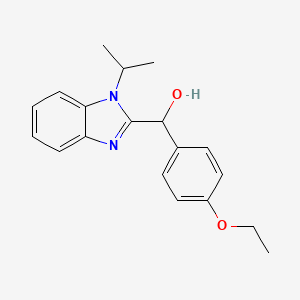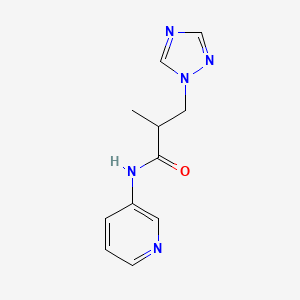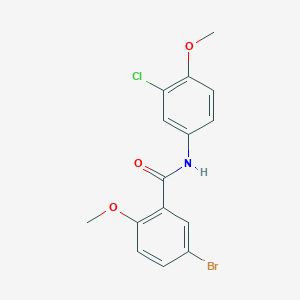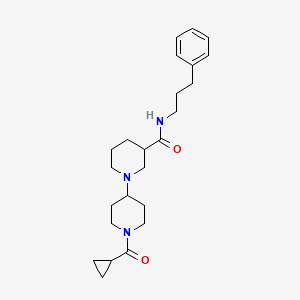
(4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has been widely studied for its potential biomedical applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative properties.
実験室実験の利点と制限
One advantage of using (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments is its potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use.
将来の方向性
1. Further studies are needed to fully understand the mechanism of action of (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol.
2. Investigate the potential use of this compound in combination with other anti-cancer agents for improved efficacy.
3. Explore the potential of this compound as an anti-inflammatory and anti-oxidant agent.
4. Investigate the potential use of this compound in other disease areas, such as cardiovascular disease.
合成法
The synthesis of (4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 4-ethoxybenzaldehyde and 1-isopropyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography.
科学的研究の応用
(4-ethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol has been widely studied for its potential biomedical applications. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
(4-ethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-23-15-11-9-14(10-12-15)18(22)19-20-16-7-5-6-8-17(16)21(19)13(2)3/h5-13,18,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFEYSWDBQLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)
![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)


![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)